

(S)-Volinanserin mechanism of action in cortical neurons

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An In-Depth Technical Guide to the Mechanism of Action of **(S)-Volinanserin** in Cortical Neurons

Introduction

(S)-Volinanserin, also known as M100907 or MDL 100,907, is a highly potent and selective ligand for the serotonin 2A (5-HT2A) receptor.[1][2][3][4] Initially developed for the treatment of schizophrenia and sleep disorders, its specific pharmacological profile has made it a critical tool for neuropharmacology research.[4][5] The 5-HT2A receptor is densely expressed in the human cerebral cortex, particularly in layer V pyramidal neurons, where it plays a crucial role in modulating cognitive processes, perception, and mood.[6][7][8] Understanding the precise mechanism by which **(S)-Volinanserin** interacts with these cortical neurons is fundamental for researchers and drug developers targeting the serotonergic system for therapeutic intervention. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action at the 5-HT2A Receptor

The primary mechanism of action of **(S)-Volinanserin** is its function as a potent antagonist and inverse agonist at the 5-HT2A receptor.

2.1 The 5-HT2A Receptor Signaling Cascade The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[7][9][10] Agonist binding,



typically by serotonin (5-HT), initiates a conformational change in the receptor, leading to the activation of its associated G-protein. This triggers the following canonical signaling cascade:

- Gαq Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[7]
 [10]
- Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][10]
- Downstream Effects: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the
 endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[6][10]
 Simultaneously, DAG remains in the cell membrane and, along with the increased Ca2+,
 activates Protein Kinase C (PKC).[7] This cascade ultimately leads to the excitatory
 modulation of the neuron.[11]
- 2.2 **(S)-Volinanserin**'s Inhibitory Action **(S)-Volinanserin** binds with high affinity to the 5-HT2A receptor, but unlike an agonist, it does not activate the receptor. As an antagonist, it physically blocks serotonin from binding, thereby preventing the initiation of the Gq/PLC signaling cascade. Furthermore, evidence suggests **(S)-Volinanserin** acts as an inverse agonist, meaning it can reduce the basal or constitutive activity of the 5-HT2A receptor even in the absence of serotonin.[8] This dual action makes it highly effective at silencing the excitatory signaling mediated by 5-HT2A receptors in cortical neurons.

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